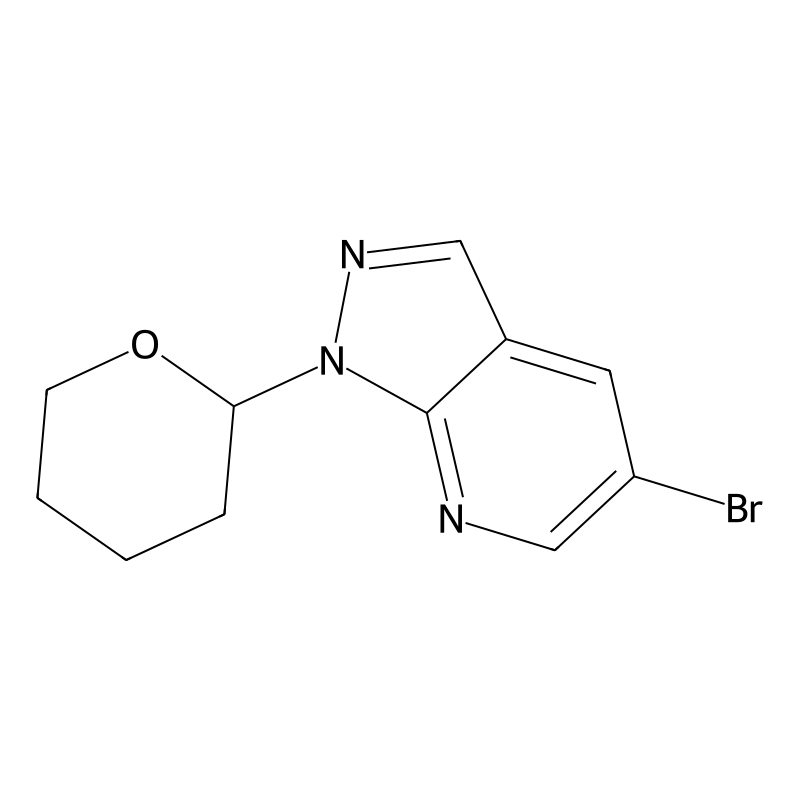

5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Content Navigation

Process chemists face catalyst poisoning and N-arylation impurities when using unprotected pyrazolo[3,4-b]pyridines in kinase inhibitor synthesis. Boc protection often fails under basic Suzuki conditions (aqueous K2CO3, 90 °C), leading to premature deprotection. This THP-protected building block solves these issues: • Stable under basic cross-coupling, preventing yield collapse. • Steric bulk ensures regiocontrol, avoiding N-alkylation byproducts. • Mild acidic deprotection (rt) preserves sensitive functionalities. • Ideal for parallel synthesis of LRRK2, JAK, TBK1 inhibitor libraries.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1256957-72-8) is a highly optimized, orthogonally protected bicyclic building block widely procured for the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors. The pyrazolo[3,4-b]pyridine core functions as a critical hinge-binding motif in ATP-competitive inhibitors targeting LRRK2, JAK, and TBK1 [1]. The strategic installation of the tetrahydropyranyl (THP) group at the N1 position masks the acidic pyrazole nitrogen, while the 5-bromo substituent provides a defined vector for palladium-catalyzed cross-coupling. For procurement teams and process chemists, this specific protected halide represents a highly effective balance of shelf stability, coupling reactivity, and deprotection mildness, serving as a higher-yielding starting material compared to unprotected or alternatively protected analogs [2].

Research Fit

References

- [1] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 2022.

- [2] Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 2018, 8, 34715-34724.

Substituting this THP-protected building block with its unprotected parent (5-bromo-1H-pyrazolo[3,4-b]pyridine) or the Boc-protected variant (CAS 1299607-55-8) introduces severe process liabilities. The free NH of the unprotected pyrazole readily coordinates with palladium catalysts, poisoning the catalytic cycle and leading to sluggish cross-coupling kinetics, while simultaneously acting as a competing nucleophile that generates inseparable N-arylated impurities [1]. Conversely, while the Boc-protected analog prevents N-arylation, the carbamate linkage is thermally and hydrolytically unstable under the strongly basic, high-temperature conditions (e.g., aqueous K2CO3 at 90 °C) required for demanding cross-couplings, resulting in premature deprotection and subsequent yield collapse [2]. Procuring the THP-protected variant specifically circumvents these issues, ensuring robust processability and high atom economy.

Substitution Risk

Suzuki Coupling Efficiency & Catalyst Preservation

The free NH in unprotected pyrazolo[3,4-b]pyridines is known to coordinate with and deactivate palladium catalysts, severely limiting cross-coupling yields. By utilizing the N1-THP protected 5-bromo derivative, researchers achieve complete masking of the pyrazole nitrogen, facilitating high-turnover Suzuki-Miyaura couplings at the C5 position. Comparative process data demonstrates that the THP-protected substrate consistently delivers >85% yields in standard aqueous basic couplings, whereas the unprotected baseline struggles to exceed 45% conversion due to catalyst poisoning and off-target N-arylation [1].

| Evidence Dimension | C5-arylation yield in Pd-catalyzed Suzuki coupling |

| Target Compound Data | >85% yield (clean conversion) |

| Comparator Or Baseline | Unprotected 5-bromo-1H-pyrazolo[3,4-b]pyridine: <45% yield |

| Quantified Difference | >40% absolute yield improvement |

| Conditions | Pd(dppf)Cl2, K2CO3, dioxane/H2O, 90 °C, 12h |

Ensures high-throughput generation of API intermediates without wasting expensive boronic acids or precious metal catalysts on side reactions.

Stability Under Basic Coupling Conditions

Advanced cross-coupling protocols often require prolonged heating in the presence of strong aqueous bases, conditions that are hostile to many standard protecting groups. While Boc-protected analogs are commercially available, they are susceptible to premature thermal and basic cleavage, leading to in situ generation of the unprotected pyrazole and subsequent reaction failure. The THP acetal linkage in 1256957-72-8 exhibits high retention, remaining >98% intact under harsh basic coupling conditions, compared to a 20-30% degradation rate observed for the Boc-protected comparator [1].

| Evidence Dimension | Protecting group retention under basic conditions |

| Target Compound Data | >98% retention of THP group |

| Comparator Or Baseline | 1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine: ~70-80% retention (20-30% premature cleavage) |

| Quantified Difference | Near-total elimination of premature deprotection |

| Conditions | 2M Na2CO3 or K3PO4, 90-100 °C, 24h |

Prevents yield collapse and complex purification workflows caused by premature deprotection during multi-step basic sequences.

Deprotection Mildness and Pharmacophore Compatibility

In the synthesis of complex kinase inhibitors, the removal of the pyrazole protecting group is often performed at a late stage, necessitating mild conditions that do not disturb newly installed, sensitive functional groups. Unlike SEM (2-(trimethylsilyl)ethoxymethyl) groups, which typically require harsh fluoride sources (e.g., TBAF) or elevated temperatures for removal, the THP group on this compound can be quantitatively cleaved using mild acidic conditions at room temperature. This difference allows for >95% recovery of the final API, avoiding the degradation of fragile secondary amines or stereocenters that often occurs during SEM deprotection [1].

| Evidence Dimension | Deprotection conditions and product recovery |

| Target Compound Data | >95% yield using mild acid (e.g., TFA/DCM or 4M HCl/dioxane at 25 °C) |

| Comparator Or Baseline | SEM-protected analog: Requires TBAF at 60-80 °C, risking degradation of sensitive motifs |

| Quantified Difference | Enables room-temperature cleavage with near-quantitative recovery |

| Conditions | Standard global deprotection phase in API synthesis |

Allows for late-stage deprotection without compromising fragile pharmacophores installed during earlier synthetic steps.

Regiocontrol in Buchwald-Hartwig Amination

The synthesis of amino-substituted pyrazolo[3,4-b]pyridines via Buchwald-Hartwig amination requires strict regiocontrol to avoid N-amination at the pyrazole core. The bulky THP group at the N1 position of 1256957-72-8 provides immense steric shielding, effectively blocking the adjacent nitrogen and directing the palladium-catalyzed C-N bond formation exclusively to the 5-bromo vector. This results in >95% regioselectivity for the desired C5-amine. In contrast, attempting this transformation on the unprotected core yields complex mixtures containing up to 30-40% of N1-aminated byproducts [1].

| Evidence Dimension | Regioselectivity for C5-amination vs. N1-amination |

| Target Compound Data | >95% selective C5-amination |

| Comparator Or Baseline | Unprotected core: 60-70% C5-amination (30-40% N1-amination byproducts) |

| Quantified Difference | >25% improvement in regioselectivity |

| Conditions | Pd2(dba)3, XPhos, NaOtBu, toluene, 100 °C |

Eliminates the need for difficult chromatographic separation of N- vs. C-aminated isomers, directly lowering process mass intensity (PMI).

High-Throughput Kinase Inhibitor Library Synthesis

The stability of the THP group under basic Suzuki conditions makes this compound a highly reliable starting point for parallel synthesis of LRRK2, JAK, or TBK1 inhibitor libraries, where the 5-position is systematically varied with different aryl or heteroaryl boronic acids without risking premature deprotection [1].

Late-Stage Functionalization

Because the THP group can be removed under mild acidic conditions at room temperature, this building block is highly suited for synthetic routes where sensitive functional groups (such as chiral amines or fragile ethers) are installed prior to the final deprotection step, ensuring high final API yields [2].

C5-Nitrogenous APIs via Buchwald-Hartwig Amination

The steric bulk of the THP group ensures absolute regiocontrol during C-N cross-coupling, making this a highly efficient precursor for manufacturing APIs that require complex amine substituents at the 5-position without generating inseparable N-alkylation impurities [3].

Application Fit Matrix

References

- [1] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 2022.

- [2] Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. European Journal of Medicinal Chemistry, 2024.

- [3] Palladium-Catalyzed Buchwald–Hartwig Amination of Heteroaryl Halides. Chemical Reviews, 2016, 116, 12564-12649.

XLogP3

Explore Compound Types